molecular formula C12H17Cl2N3O3S B1669746 Dabuzalgron hydrochloride CAS No. 219311-43-0

Dabuzalgron hydrochloride

Katalognummer: B1669746
CAS-Nummer: 219311-43-0
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: QFRMKDCRDUXTBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabuzalgron hydrochloride is a small molecule drug that acts as a selective alpha-1A adrenergic receptor agonist. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of urogenital diseases, particularly urinary incontinence . The compound has a molecular formula of C12H16ClN3O3S and is known for its high selectivity towards alpha-1A adrenergic receptors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Dabuzalgronhydrochlorid umfasst mehrere Schlüsselschritte. Die Grundstruktur ist ein Sulfonamid, genauer gesagt N-Phenylmethansulfonamid, das eine Chlorogruppe in Position 2, eine 4,5-Dihydro-1H-imidazol-2-ylmethoxygruppe in Position 5 und eine Methylgruppe in Position 6 trägt . Der Syntheseweg umfasst in der Regel die folgenden Schritte:

    Bildung des Sulfonamid-Grundgerüsts: Dies wird durch Reaktion von Phenylmethansulfonylchlorid mit einem geeigneten Amin erreicht.

    Einführung der Chlorogruppe: Die Chlorierung wird mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid durchgeführt.

    Anlagerung der Imidazolylmethoxygruppe: Dieser Schritt beinhaltet die Reaktion des chlorierten Sulfonamids mit 4,5-Dihydro-1H-imidazol-2-methanol unter basischen Bedingungen.

    Methylierung: Der letzte Schritt beinhaltet die Methylierung des aromatischen Rings mit Methyliodid oder einem ähnlichen Methylierungsmittel.

Industrielle Produktionsmethoden: Die industrielle Produktion von Dabuzalgronhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie Durchflusschemie und Hochleistungsflüssigchromatographie zur Reinigung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dabuzalgronhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

    Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Essigsäure.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Natriummethoxid in Methanol zur nukleophilen Substitution.

Hauptprodukte:

    Oxidation: Bildung von Sulfoxiden oder Sulfonen.

    Reduktion: Bildung von sekundären oder tertiären Aminen.

    Substitution: Einführung von Methoxy- oder anderen Alkoxygruppen.

Wissenschaftliche Forschungsanwendungen

1.1. Treatment of Urinary Incontinence

Dabuzalgron has been primarily studied for its efficacy in treating stress urinary incontinence (SUI). A clinical study demonstrated that administering 1.5 mg of dabuzalgron twice daily resulted in a significant reduction in the mean weekly number of SUI episodes among women, with minimal cardiovascular side effects reported . This makes it a promising candidate for patients who require effective management of urinary incontinence without the complications often associated with other treatments.

1.2. Cardioprotection

Research indicates that dabuzalgron may have cardioprotective properties. In experimental models, it has been shown to protect against cardiac damage induced by doxorubicin, a chemotherapeutic agent known for its cardiotoxicity . This suggests that dabuzalgron could potentially be utilized in patients undergoing chemotherapy to mitigate cardiac risks.

Pharmacological Profile

Dabuzalgron is characterized as a selective alpha-adrenergic agonist with a specific affinity for the alpha-1A adrenergic receptor subtype. Its pharmacological actions include:

  • Alpha-1A Adrenergic Receptor Activation : Dabuzalgron selectively activates alpha-1A receptors, which are implicated in smooth muscle contraction and vasoconstriction, making it effective for treating conditions like urinary incontinence .
  • Dose-Dependent Effects : Studies on animal models have shown that dabuzalgron produces dose-dependent increases in intraurethral and arterial blood pressures, indicating its potential utility in managing conditions related to blood pressure regulation .

3.1. Clinical Trials

Dabuzalgron's clinical trials have primarily focused on its application for urinary incontinence. The results from these studies indicate a favorable safety profile and therapeutic efficacy:

StudyPopulationDosageOutcome
Clinical Trial on SUIWomen with SUI1.5 mg twice dailySignificant reduction in SUI episodes with minimal cardiovascular effects

3.2. Mechanistic Insights

Dabuzalgron's mechanism of action involves modulation of adrenergic signaling pathways:

  • It acts as a positive allosteric modulator at the alpha-1 adrenergic receptors, enhancing the receptor's response to endogenous catecholamines without producing excessive vasoconstriction .
  • The compound has been noted to exert protective effects against myocardial ischemia and reperfusion injury, further supporting its potential role in cardioprotection .

Vergleich Mit ähnlichen Verbindungen

    A61603: Another selective alpha-1A adrenergic receptor agonist with similar therapeutic applications.

    Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.

    Methoxamine: An alpha-adrenergic receptor agonist used to treat hypotension.

Uniqueness: Dabuzalgron hydrochloride is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential . Unlike non-selective agonists, this compound provides targeted activation of specific adrenergic pathways, making it a valuable tool in both research and clinical settings.

Biologische Aktivität

Dabuzalgron hydrochloride, a selective alpha-1A adrenergic receptor (α1A-AR) agonist, has garnered attention for its potential therapeutic applications, particularly in cardioprotection and the treatment of urinary incontinence. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Dabuzalgron primarily targets the α1A-AR subtype, which is crucial for various physiological processes, including cardiac function. Activation of this receptor has been shown to:

  • Enhance contractile function : Dabuzalgron improves myocardial contractility, making it beneficial for heart function.
  • Regulate mitochondrial function : It preserves mitochondrial integrity and ATP synthesis, especially under stress conditions such as doxorubicin-induced cardiotoxicity.
  • Activate cytoprotective signaling pathways : The compound activates ERK 1/2 and other pro-survival pathways, contributing to its cardioprotective effects .

Cardioprotection Against Doxorubicin

Research indicates that dabuzalgron provides significant protection against doxorubicin (DOX)-induced cardiotoxicity in animal models. Key findings include:

  • Preservation of Mitochondrial Function : Treatment with dabuzalgron restored normal expression levels of genes associated with mitochondrial function after DOX treatment. This included upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is vital for mitochondrial biogenesis .
  • Reduction of Reactive Oxygen Species (ROS) : Dabuzalgron treatment reduced ROS production, a common contributor to oxidative stress and cellular damage in heart tissue exposed to DOX .
  • Gene Expression Analysis : RNA sequencing revealed that dabuzalgron administration resulted in the normalization of complex I subunit abundance and ATP synthase subunits, which are critical for energy production in cardiomyocytes .

Clinical Trials and Efficacy

Dabuzalgron has undergone several clinical trials primarily aimed at treating urinary incontinence. While it demonstrated good tolerance and minimal cardiovascular side effects, it failed to meet the primary efficacy endpoints in these trials. Despite this setback, the drug's safety profile suggests potential repurposing for cardiac applications .

Example 1: Doxorubicin-Induced Cardiotoxicity Model

In a study involving mice treated with DOX, dabuzalgron was administered to assess its protective effects. Results indicated:

  • Improved Cardiac Function : Mice receiving dabuzalgron exhibited enhanced cardiac contractility compared to controls.
  • Histological Analysis : Examination of heart tissues revealed reduced fibrosis and preserved myocardial architecture in the dabuzalgron group .

Summary of Findings

The biological activity of this compound highlights its potential as a cardioprotective agent through selective activation of α1A-ARs. The following table summarizes key findings from preclinical studies:

Study Aspect Findings
MechanismSelective α1A-AR agonism
CardioprotectionProtects against DOX-induced cardiotoxicity
Mitochondrial FunctionRestores ATP synthesis and mitochondrial integrity
ROS ProductionSignificantly reduced
Gene ExpressionNormalization of mitochondrial genes post-treatment

Future Directions

Further research is warranted to explore the therapeutic potential of dabuzalgron in heart failure and other cardiovascular conditions. Investigations into its long-term effects and mechanisms could pave the way for new treatment strategies targeting cardiac protection without adverse cardiovascular effects.

Eigenschaften

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRMKDCRDUXTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176344
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R450 is a selective alpha 1 adrenoreceptor antagonist. Research on the management of urinary incontinence suggests that it is most likely an antagonist at alpha-1B and alpha-1D, while it acts as an agonist on alpha-1a.
Record name R450
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

219311-43-0
Record name Dabuzalgron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABUZALGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]-methanesulfonamide hydrochloride was prepared from N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide in a manner similar to that described in Example 1 for the preparation of N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride from (3-aminophenoxy)acetonitrile.
Name
N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabuzalgron hydrochloride
Reactant of Route 2
Reactant of Route 2
Dabuzalgron hydrochloride
Reactant of Route 3
Reactant of Route 3
Dabuzalgron hydrochloride
Reactant of Route 4
Reactant of Route 4
Dabuzalgron hydrochloride
Reactant of Route 5
Reactant of Route 5
Dabuzalgron hydrochloride
Reactant of Route 6
Reactant of Route 6
Dabuzalgron hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.